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Introduction

Keliximab is a recombinant chimeric (Macaca irus/Homo sapiens) IgG1A monoclonal antibody
that specifically targets the human CD4 antigen.[1][2] Developed by IDEC Pharmaceuticals and
GlaxoSmithKline, keliximab was investigated for the treatment of autoimmune diseases such
as rheumatoid arthritis (RA) and severe chronic asthma.[1][3] Although its clinical development
was discontinued, the preclinical and clinical data for keliximab provide valuable insights into
the therapeutic potential of non-depleting CD4-targeted therapies in autoimmune conditions.[3]

This document provides detailed application notes and protocols for the in vivo use of
keliximab in preclinical autoimmune disease models, drawing from published studies.

Mechanism of Action

Keliximab exerts its immunomodulatory effects by binding to domain 1 of the human CD4
protein, a surface glycoprotein predominantly expressed on T-helper lymphocytes.[1] CD4 acts
as a co-receptor for the T-cell receptor (TCR), facilitating the interaction with MHC Class Il
molecules on antigen-presenting cells (APCs). This interaction is crucial for T-helper cell
activation and the subsequent orchestration of the immune response.

The proposed mechanisms of action for keliximab include:
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o CD4 Receptor Down-Modulation: Keliximab binding induces the internalization and reduced
surface expression of the CD4 receptor on T-helper cells.[1]

« Inhibition of T-Cell Proliferation: By interfering with CD4-mediated signaling, keliximab
potently inhibits T-cell responses in vitro.[1][4]

» Non-Depleting Nature: Unlike some other anti-CD4 antibodies, keliximab is considered a
non-depleting antibody, meaning it modulates T-cell function without causing significant cell
lysis.

Signaling Pathway

The binding of keliximab to CD4 interferes with the initial stages of T-cell activation. The
following diagram illustrates the putative signaling pathway affected by keliximab.

Caption: Keliximab binds to CD4, inhibiting T-cell activation signaling.

Data from In Vivo and Clinical Studies

Quantitative data from preclinical studies in human CD4 transgenic (HuCD4/Tg) mice and
clinical trials in patients with severe asthma are summarized below. Due to its species
specificity, preclinical efficacy and safety studies of keliximab required the use of HUCD4/Tg
mice.[5]

Table 1: Effect of Keliximab on Circulating CD4+ T-Cells
in HuCD4/Tg Mice

Maximum . .
L Time to Maximum
Dose (mglkg, 1V) Reduction in CD4+ . Reference
Reduction

T-Cells (%)
5 ~25% ~2 days [6]
25 ~50% ~4 days [6]
125 ~75% ~8 days [6]
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Table 2: Cellular Effects of a Single Infusion of Keliximab

in Patients with Severe Asthma

Placebo 0.5 mglkg 1.5 mgl/kg 3.0 mglkg

Parameter Reference
(n=6) (n=6) (n=5) (n=5)

Change in _ _— _— _—
No significant  Significant Significant Significant

CD4+ Cell [4]
change decrease decrease decrease

Count

Change in i I i _—
No significant  Significant Significant Significant

CD25+ on ) ) ) [4]
change reduction reduction reduction

CD4+ Cells

Change in _ _— _— _—
No significant  Significant Significant Significant

HLA-DR+ on _ ) ) [4]
change reduction reduction reduction

CD4+ Cells

Change in i i i i
No significant  Significant Significant Significant

CD45RO+ on _ _ _ [4]
change reduction reduction reduction

CD4+ Cells

Change in o o o o
No significant  Significant Significant Significant

CD45RA+ on _ _ _ [4]
change reduction reduction reduction

CD4+ Cells

In Vitro T-Cell Significant Significant Significant

] ) No change ) ) ) [4]
Proliferation reduction reduction reduction

Experimental Protocols
In Vivo Administration of Keliximab in a HuCD4/Tg
Mouse Model of Autoimmune Disease

This protocol provides a general framework for administering keliximab in a preclinical model,
such as collagen-induced arthritis (CIA) in HuCD4/Tg mice.

Materials:

o Keliximab (sterile, endotoxin-low)
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Sterile, pyrogen-free phosphate-buffered saline (PBS)

Human CD4 transgenic (HUCD4/Tg) mice

Materials for disease induction (e.g., bovine type Il collagen and Complete Freund's Adjuvant
for CIA)

Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:

e Animal Model Induction: Induce the autoimmune disease model of choice in HuCD4/Tg mice
according to established protocols. For CIA, this typically involves a primary immunization
followed by a booster immunization.

o Keliximab Preparation:
o On the day of administration, dilute keliximab to the desired concentration in sterile PBS.

o Recommended doses from preclinical safety studies range from 5 to 125 mg/kg.[6] The
optimal therapeutic dose will need to be determined empirically for the specific disease
model.

o Prepare a vehicle control group using sterile PBS.
e Administration:
o Administer keliximab via intravenous (1V) or intraperitoneal (IP) injection.

o The dosing schedule will depend on the study design (prophylactic vs. therapeutic). For a
therapeutic study, begin administration after the onset of clinical signs of disease.

o Atypical therapeutic regimen might involve once or twice weekly injections.
e Monitoring and Endpoint Analysis:

o Monitor animals regularly for clinical signs of disease (e.g., paw swelling and redness in
CIA).
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o Collect blood samples at various time points to monitor CD4+ T-cell counts and other
immunological parameters by flow cytometry.

o At the end of the study, collect tissues (e.g., joints, spleen, lymph nodes) for histological
analysis and cytokine profiling.

Induce Autoimmune Disease
in HUCD4/Tg Mice

Randomize into Treatment Groups
(Keliximab vs. Vehicle)

Administer Keliximab/Vehicle

(IV or IP)

periodically
Monitor Clinical Score Collect Blood Samples
and Body Weight (Time-Course Analysis)

:

Terminal Endpoint: Flow Cytometry
(CD4+ T-Cells, etc.)

Tissue Collection

Histology Cytokine Analysis
(e.g., Joint Damage) (e.g., ELISA, Luminex)

Click to download full resolution via product page

Caption: Workflow for an in vivo study of keliximab in a mouse model.

Flow Cytometry Analysis of Peripheral Blood CD4+ T-
Cells
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This protocol is for analyzing changes in CD4+ T-cell populations and activation markers from
whole blood collected from HuCD4/Tg mice.

Materials:

Fluorochrome-conjugated antibodies: anti-human CD4, anti-mouse CD45, anti-human CD25,
anti-human HLA-DR, etc.

RBC Lysis Buffer

FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

Flow cytometer
Procedure:

e Blood Collection: Collect 50-100 pL of whole blood from mice into tubes containing an
anticoagulant (e.g., EDTA).

e Antibody Staining:
o Add the antibody cocktail to the whole blood.
o Incubate for 30 minutes at 4°C in the dark.
» Red Blood Cell Lysis:
o Add 1 mL of 1X RBC Lysis Buffer.
o Incubate for 5-10 minutes at room temperature.
» Wash:
o Add 2 mL of FACS Buffer and centrifuge at 300-400 x g for 5 minutes.
o Discard the supernatant.

e Resuspension and Acquisition:
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o Resuspend the cell pellet in 300-500 pL of FACS Buffer.

o Acquire samples on a flow cytometer.

e Gating Strategy:

o

Gate on singlets, then live cells.

[¢]

Gate on CD45+ leukocytes.

[¢]

Within the leukocyte gate, identify the human CD4+ T-cell population.

[e]

Analyze the expression of activation markers (CD25, HLA-DR) on the CD4+ T-cells.

In Vitro T-Cell Proliferation Assay

This assay can be used to confirm the inhibitory activity of keliximab on T-cell proliferation.
Materials:

o Peripheral blood mononuclear cells (PBMCs) isolated from human donors or HuCD4/Tg

mice.
o Keliximab and an isotype control antibody.
o T-cell mitogen (e.g., phytohemagglutinin (PHA)) or specific antigen.
o Cell proliferation dye (e.g., CFSE) or [3H]-thymidine.
o Complete RPMI-1640 medium.
e 96-well round-bottom plates.
Procedure:
e Cell Preparation:

o Isolate PBMCs using a density gradient (e.g., Ficoll-Paque).
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o Label the cells with a proliferation dye like CFSE, if using a flow cytometry-based readout.

e Assay Setup:
o Plate 1-2 x 10°> PBMCs per well in a 96-well plate.

o Add keliximab or an isotype control antibody at various concentrations. Incubate for 1-2
hours.

o Add a T-cell stimulus (e.g., PHA at 1-5 pg/mL).
* Incubation:

o Incubate the plate for 3-5 days at 37°C in a 5% CO: incubator.
» Readout:

o Flow Cytometry (CFSE): Harvest cells, stain for surface markers (e.g., CD4), and analyze
the dilution of CFSE dye by flow cytometry. Each peak of reduced fluorescence intensity
represents a cell division.

o [®H]-Thymidine Incorporation: Add [3H]-thymidine for the final 18 hours of incubation.
Harvest the cells onto a filter mat and measure incorporated radioactivity using a
scintillation counter.

Conclusion

Keliximab represents a non-depleting anti-human CD4 monoclonal antibody with
demonstrated immunomodulatory activity in both preclinical and clinical settings. The protocols
and data presented here provide a foundation for researchers to design and execute in vivo
studies to further explore the therapeutic potential of CD4-targeted immunomodulation in
autoimmune diseases. The use of human CD4 transgenic mice is essential for evaluating the in
vivo effects of keliximab due to its species specificity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1169729?utm_src=pdf-body
https://www.benchchem.com/product/b1169729?utm_src=pdf-body
https://www.benchchem.com/product/b1169729?utm_src=pdf-body
https://www.benchchem.com/product/b1169729?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1169729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

References

1. researchgate.net [researchgate.net]

2. Preclinical development of keliximab, a Primatized anti-CD4 monoclonal antibody, in
human CD4 transgenic mice: characterization of the model and safety studies - PubMed
[pubmed.ncbi.nim.nih.gov]

3. Preclinical development of keliximab, a Primatized(TM) anti-CD4 monoclonal antibody, in
human CD4 transgenic mice: characterization of the model and safety studies - ProQuest
[proquest.com]

4. Keliximab Overview - Creative Biolabs [creativebiolabs.net]
5. researchgate.net [researchgate.net]

6. Comparative pharmacodynamics of keliximab and clenoliximab in transgenic mice bearing
human CD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Keliximab for In Vivo Studies of Autoimmune Diseases:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1169729#keliximab-for-in-vivo-studies-of-
autoimmune-diseases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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